2-Chloro-3-(morpholin-4-yl)quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline has been extensively studied. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN3O . The InChI Code is 1S/C12H12ClN3O/c13-11-12 (16-5-7-17-8-6-16)15-10-4-2-1-3-9 (10)14-11/h1-4H,5-8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.7 . It is a weak base and can form salts with acids .Scientific Research Applications
Chemical Synthesis and Compound Formation
- 2-Chloro-3-(morpholin-4-yl)quinoxaline derivatives have been involved in the synthesis of complex compounds like pyrrolo[1,2-a]quinoxalines, indicating their utility in creating diverse chemical structures (Kim et al., 1990).
- Reactions of this compound with nucleophilic reagents have been studied, showing its reactivity and potential applications in organic chemistry (Badr et al., 1983).
Pharmaceutical Research
- Its derivatives have been synthesized and investigated for potential antitumor properties, highlighting its relevance in the development of new anticancer agents (Mamedov et al., 2022).
- Studies have also explored its interaction with human serum albumin, which is crucial for understanding drug-protein interactions and drug delivery mechanisms (Yegorova et al., 2016).
Molecular Interactions and Analysis
- Investigations into the interaction of similar quinoxaline derivatives with DNA provide insights into the potential genetic impacts of these compounds, which is important for understanding their pharmacological effects (Ovádeková et al., 2005).
- Analysis of its photophysical properties and biomolecular binding reveals its potential in bioimaging and molecular diagnostics (Bonacorso et al., 2018).
Chemical Transformations and Reactions
- The compound and its derivatives have been used in various chemical reactions, demonstrating their versatility in organic synthesis and the potential to create a wide range of chemically interesting products (Moustafa, 1997).
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
It is known that quinoxaline derivatives can affect a wide range of biochemical pathways due to their multifunctional properties .
Pharmacokinetics
It is noted that quinoxaline derivatives showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics .
Result of Action
It is known that quinoxaline derivatives can induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
Action Environment
It is known that the effectiveness of quinoxaline derivatives can be scrutinized in both in vitro studies and in vivo experiments utilizing a mice model .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have antitumoral properties , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGODTXGSITMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286784 | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6641-44-7 | |
Record name | NSC47611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.